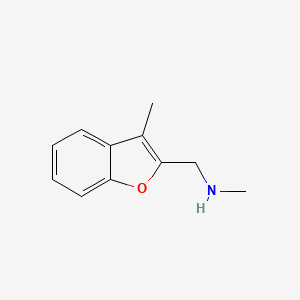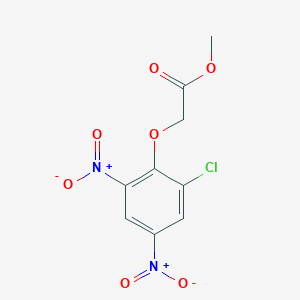
2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Synthesis
- 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid and its derivatives have been explored in medicinal chemistry, particularly in the synthesis of PPARgamma agonists. Such compounds have demonstrated improved aqueous solubility and potent agonist activity (Collins et al., 1998).
- This compound has also been a key precursor in the synthesis of imatinib, an important therapeutic agent. A practical and efficient synthesis method has been developed for this precursor, highlighting its significance in pharmaceutical manufacturing (Koroleva et al., 2012).
Molecular and Cellular Biology
- The compound has been used in the study of DNA-binding dyes. It's been found that certain derivatives show enhanced emission upon binding to AT-rich regions in DNA sequences, making them useful in fluorescence microscopy and cellular studies (Wilson et al., 2013).
Antimicrobial and Anticancer Research
- Some derivatives of this compound have shown promising antimicrobial and anticancer properties. For instance, certain analogs have demonstrated antibacterial, antifungal, and anticancer activity, emphasizing their potential in therapeutic applications (Shareef et al., 2016).
Chemical Synthesis and Catalysis
- It has been utilized in the synthesis of complex molecular structures, such as Benzo[5,6]cyclohepta[1,2-b]thiophene and Thieno[3,2-c]-benzazepine derivatives. These syntheses contribute to the development of novel compounds with potential applications in various fields (Kohara et al., 2002).
Nanotechnology and Material Science
- Phenylboronic-acid-modified nanoparticles, incorporating derivatives of this compound, have been developed for biological and biomedical applications. These novel "borono-lectins" have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus, marking a significant advancement in nanotechnology-based therapeutics (Khanal et al., 2013).
Safety and Hazards
The safety data sheet for a related compound, 4-(4-Methylpiperazin-1-yl)phenylboronic acid, indicates that it may cause skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in organic synthesis and in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids are known to undergo transmetalation, a process where the boron-carbon bond is transferred to a metal .
Biochemical Pathways
Boronic acids are generally involved in carbon-carbon bond formation in organic synthesis .
Result of Action
As a boronic acid, it is likely to be involved in the formation of carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5,16-17H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWYXYIAYRKIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)
![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)
![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)
![Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride](/img/structure/B1422258.png)
![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)

![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)




